Delmadinone acetate

Übersicht

Beschreibung

Delmadinonacetat ist ein synthetisches Steroidprogestin und Antiandrogen. Es wird hauptsächlich in der Veterinärmedizin zur Behandlung androgenabhängiger Erkrankungen wie gutartiger Prostatahyperplasie, Hypersexualität bei männlichen Hunden und Katzen, perianaler Drüsen-Tumoren bei Hunden und hormonell bedingter Aggression bei Hunden eingesetzt . Delmadinonacetat ist der C17α-Acetester von Delmadinon, der nie für medizinische Zwecke vermarktet wurde .

Vorbereitungsmethoden

Delmadinonacetat kann unter Verwendung von 1,4-Androstadiendion als Ausgangsmaterial synthetisiert werden. Der Syntheseweg umfasst mehrere Schritte, darunter Chlorierung, Veresterung und Acetylierung . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Reagenzien wie Chlor, Essigsäureanhydrid und Katalysatoren, um die Reaktionen zu erleichtern. Industrielle Produktionsmethoden können ähnliche Schritte beinhalten, jedoch in größerem Maßstab mit optimierten Bedingungen für höhere Ausbeuten und Reinheit .

Analyse Chemischer Reaktionen

Delmadinonacetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um je nach verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können an bestimmten Positionen am Steroidgerüst auftreten, was zur Bildung verschiedener Derivate führt.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Chemical Structure and Mechanism:

- Molecular Formula: C23H27ClO4

- Molar Mass: 402.92 g·mol

- Mechanism of Action: Delmadinone acetate acts by binding to androgen receptors, thereby blocking androgenic effects. It also suppresses adrenocorticotropic hormone (ACTH) secretion from the pituitary gland, leading to adrenal suppression.

Treatment of Benign Prostatic Hyperplasia (BPH)

BPH is a common condition in older intact male dogs characterized by an increase in prostate size due to hormonal influences. This compound is administered to alleviate symptoms associated with BPH.

Case Study Data:

A study involving 21 intact male dogs with BPH demonstrated the efficacy of this compound:

- Dosage: Administered subcutaneously at 3-5 mg/kg.

- Recovery Rates:

- After one application: 33.3% success

- After two applications: 22.2% success

- After three applications: 44.4% success

- Mean Recovery Periods:

- First application: 12 days

- Second application: 11 days

- Third application: 9.5 days

- Mean Stable Periods:

Management of Hypersexuality

This compound is also effective in treating hypersexuality in male dogs, which can result from excessive androgen levels.

Clinical Findings:

In the same study assessing BPH:

- Recovery Rates for Hypersexuality:

- After one application: 50% success

- After two applications: 25% success

- Mean Recovery Periods:

- First application: Approximately 5.83 days

- Mean Stable Periods:

Comparative Studies

A multicenter randomized clinical trial compared this compound with osaterone acetate for treating BPH:

- Participants:

- Delmadinone group: 69 dogs received a single injection at a dose of 3 mg/kg.

- Osaterone group: 73 dogs received daily oral doses at 0.25 mg/kg for seven days.

- Results: Both treatments were similarly effective in reducing clinical signs and inducing remission, although osaterone showed faster reduction in prostate volume .

Adverse Effects and Considerations

While this compound is generally well-tolerated, it can cause adrenal suppression due to its inhibitory effect on ACTH secretion. This may lead to glucocorticoid insufficiency under stress conditions. Monitoring is essential during treatment to mitigate potential adverse effects .

Wirkmechanismus

Delmadinone acetate exerts its effects by binding to androgen receptors and inhibiting the enzyme 5α-reductase, which catalyzes the conversion of testosterone to the more potent androgen dihydrotestosterone . This inhibition reduces the production of testosterone and decreases the stimulation of androgen-dependent tissues. Additionally, this compound has antigonadotropic effects, reducing the secretion of gonadotropins from the pituitary gland .

Vergleich Mit ähnlichen Verbindungen

Delmadinonacetat ähnelt anderen Steroidantiandrogenen und Progestinen, wie z. B.:

- Chlormadinonacetat

- Cyproteronacetat

- Hydroxyprogesteroncaproat

- Medroxyprogesteronacetat

- Megestrolacetat

- Osateronacetat

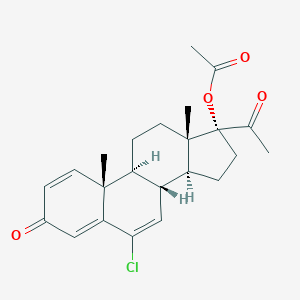

Im Vergleich zu diesen Verbindungen ist Delmadinonacetat einzigartig in seinen spezifischen veterinärmedizinischen Anwendungen und seiner besonderen chemischen Struktur, die ein Chloratom an der C6-Position und einen Acetester an der C17α-Position enthält .

Biologische Aktivität

Delmadinone acetate (DMA) is a synthetic progestin and antiandrogen predominantly used in veterinary medicine. It is primarily indicated for the treatment of androgen-dependent conditions in animals, such as benign prostatic hyperplasia (BPH) and hypersexuality in male dogs. This article delves into the biological activity of DMA, exploring its pharmacodynamics, clinical applications, and effects on various physiological parameters.

Chemical Structure and Pharmacology

Chemical Properties:

- IUPAC Name: 1-dehydrochlormadinone acetate

- Molecular Formula: CHClO

- Molar Mass: 402.92 g/mol

DMA is characterized by a chlorine atom at the C6 position, double bonds between C1-C2 and C6-C7, and an acetate ester at the C17α position. These modifications confer its progestogenic and antiandrogenic properties, allowing it to bind to androgen receptors and act as an antagonist.

Pharmacodynamics:

DMA exhibits antigonadotropic effects, inhibiting the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which can lead to adrenal suppression. This mechanism is crucial for its therapeutic action but raises concerns regarding potential glucocorticoid insufficiency during treatment .

Effects on Hormonal Regulation

A study involving normal male dogs demonstrated that administration of DMA leads to significant suppression of both basal and stimulated cortisol levels following ACTH administration. The study involved administering DMA at a dosage of 1.5 mg/kg subcutaneously over several weeks, with blood samples taken to measure ACTH, cortisol, glucose, insulin, and growth hormone levels . Key findings include:

- Adrenal Suppression: Notable reduction in cortisol secretion was observed after just one dose.

- ACTH Levels: Plasma ACTH concentrations decreased significantly post-treatment.

- Glucose Tolerance: No significant effects were noted on glucose tolerance or serum growth hormone levels.

Case Studies

-

Treatment of Benign Prostatic Hyperplasia (BPH):

A multicenter randomized clinical trial compared DMA with osaterone acetate for treating BPH in dogs. Both treatments were effective in reducing clinical signs of BPH; however, osaterone exhibited a faster reduction in prostate volume . -

Hypersexuality Treatment:

In a study involving 21 intact male dogs with hypersexuality or BPH, DMA was administered at doses ranging from 3 to 5 mg/kg. The recovery rates were recorded as follows:

Summary of Research Findings

| Study Focus | Dosage | Results |

|---|---|---|

| Adrenal Function | 1.5 mg/kg | Significant suppression of cortisol and ACTH levels; no effect on glucose tolerance |

| BPH Treatment | 3 mg/kg | Similar efficacy to osaterone; faster prostate volume reduction with osaterone |

| Hypersexuality | 3-5 mg/kg | Recovery rates: 50% (1st), 25% (2nd); average recovery periods varied |

Safety Profile and Side Effects

While DMA is generally well-tolerated, potential adverse effects include glucocorticoid insufficiency due to adrenal suppression. Dogs treated with DMA may be at risk during stressful events if adrenal function is compromised . Minor side effects observed include transient changes in appetite and behavior.

Eigenschaften

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h5,8,11-12,16-18H,6-7,9-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBCCZZJVKUAMX-DFXBJWIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160018 | |

| Record name | Delmadinone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13698-49-2 | |

| Record name | Delmadinone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13698-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delmadinone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013698492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delmadinone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Delmadinone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELMADINONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92833M0LD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.